2-Cyclopentylamino-5-methyl-3-nitropyridine
Overview
Description
2-Cyclopentylamino-5-methyl-3-nitropyridine is a useful research compound. Its molecular formula is C11H15N3O2 and its molecular weight is 221.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Derivatives
2-Cyclopentylamino-5-methyl-3-nitropyridine, a derivative of nitropyridine, is utilized in various chemical synthesis processes. A study by Bakke and Svensen (2001) demonstrated the oxidative amination of 3-nitropyridines using ammonia or alkylamines, yielding various nitropyridine derivatives with high regioselectivity (Bakke & Svensen, 2001). Similarly, Sagitullina et al. (2009) synthesized unknown 2-aryl-, 2-hetaryl-, and 2-cyclopropyl-5-nitropyridines, indicating the compound's role in producing novel chemical structures (Sagitullina et al., 2009).
Spectroscopic and Structural Analysis
The compound's derivatives have been the subject of various spectroscopic and structural analyses. Bryndal et al. (2012) explored the molecular and crystal structures of related compounds, providing insights into their stability and bonding characteristics (Bryndal et al., 2012). Additionally, Balachandran et al. (2012) conducted vibrational spectral studies and HOMO–LUMO analyses on similar compounds, contributing to understanding their molecular stability and electronic properties (Balachandran et al., 2012).
Biomedical Research
In biomedical research, analogs of this compound have been evaluated for their potential therapeutic applications. Liu et al. (1996) synthesized and assessed 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone, which showed significant activity against L1210 leukemia (Liu et al., 1996).
Material Science and Physical Chemistry
The dynamics of organic compounds related to this compound, such as COANP, MBANP, and PNP, were examined through dielectric relaxation spectroscopy by Cui et al. (1999), highlighting their potential applications in material science (Cui et al., 1999).
Properties
IUPAC Name |
N-cyclopentyl-5-methyl-3-nitropyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-8-6-10(14(15)16)11(12-7-8)13-9-4-2-3-5-9/h6-7,9H,2-5H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNIYBBSUGKSEHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)NC2CCCC2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674460 | |
Record name | N-Cyclopentyl-5-methyl-3-nitropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1033202-29-7 | |
Record name | N-Cyclopentyl-5-methyl-3-nitropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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